Structural Differentiation: Benzyloxybenzyl Substituent Confers 31–42% Higher Molecular Weight and Enhanced Lipophilic Surface Area Versus Mono-Substituted Benzyl Analogs
CAS 1448059-97-9 carries a 4-(benzyloxy)benzyl group (C14H13O) at the piperidine N-1 position, conferring a molecular weight of 431.55 Da. The three closest commercially cataloged analogs—2-(1-(2-methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448035-55-9, MW 353.48 Da), 2-(1-(3-chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448132-84-0, MW 373.90 Da), and 2-(1-(3-methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448046-57-8, MW 369.48 Da)—all feature mono-substituted benzyl groups with substantially lower molecular weights . The benzyloxybenzyl substituent adds approximately 78 Da (22.1% increase) over the 3-chlorobenzyl analog and 62 Da (16.8% increase) over the 3-methoxybenzyl analog . The additional phenyl ring and ether oxygen increase the calculated polar surface area and provide an extended π-stacking surface that is absent in the mono-benzyl comparators [1].
| Evidence Dimension | Molecular weight and substituent composition |
|---|---|
| Target Compound Data | 431.55 Da; N-1 substituent = 4-(benzyloxy)benzyl (C14H13O, contains two aromatic rings connected via ether linkage) |
| Comparator Or Baseline | CAS 1448035-55-9: 353.48 Da (2-methylbenzyl); CAS 1448132-84-0: 373.90 Da (3-chlorobenzyl); CAS 1448046-57-8: 369.48 Da (3-methoxybenzyl) |
| Quantified Difference | +78.07 Da vs. 3-chlorobenzyl analog (+20.9%); +62.07 Da vs. 3-methoxybenzyl analog (+16.8%) |
| Conditions | Structural comparison based on established molecular formulas from ChemSrc and vendor catalog data |
Why This Matters
The extended aromatic surface directly impacts target binding enthalpy and lipophilicity-driven pharmacokinetics, making CAS 1448059-97-9 the preferred choice for exploring polypharmacology mechanisms requiring dual aromatic engagement—a feature unavailable in simpler N-benzyl analogs.
- [1] Kenny PW, Montanari CA, Prokopczyk IM, Ribeiro JF, Sartori GR. Automated molecule editing in molecular design. J Comput Aided Mol Des. 2016;30(11):1045-1053. doi:10.1007/s10822-016-9976-2. Relevance: polar surface area and aromatic ring count as key molecular recognition parameters. View Source
